molecular formula C8H10N2O2 B062453 (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one CAS No. 163849-08-9

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

Cat. No.: B062453
CAS No.: 163849-08-9
M. Wt: 166.18 g/mol
InChI Key: ACJNGHUXJVMXRT-LURJTMIESA-N
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Description

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a chiral compound that features a pyrrolidinone ring substituted with a 3-methylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or lactams.

    Introduction of the Isoxazole Group: The isoxazole ring can be introduced via cycloaddition reactions or through the use of isoxazole-containing starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.

    5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one: The racemic mixture, which contains both enantiomers.

    Other Isoxazole-Containing Pyrrolidinones: Compounds with similar structures but different substituents on the isoxazole or pyrrolidinone rings.

Uniqueness

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the isoxazole ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNGHUXJVMXRT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163849-08-9
Record name (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
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